molecular formula C19H23N5O4 B2751911 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846027-06-3

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2751911
CAS No.: 846027-06-3
M. Wt: 385.424
InChI Key: AUWNBPGQWDHAOW-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxypropyl group, a methoxyphenyl group, and a tetrahydropyrimido[2,1-f]purine core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydropyrimido[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxypropyl Group: This can be achieved through nucleophilic substitution reactions using suitable reagents.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify functional groups.

    Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methoxyphenyl groups may facilitate binding to target proteins or enzymes, modulating their activity. The tetrahydropyrimido[2,1-f]purine core may interact with nucleic acids or other biomolecules, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-21-16-15(17(26)24(19(21)27)11-4-12-25)23-10-3-9-22(18(23)20-16)13-5-7-14(28-2)8-6-13/h5-8,25H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWNBPGQWDHAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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